3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde

Description

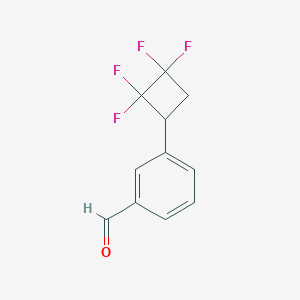

3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde moiety substituted at the 3-position with a 2,2,3,3-tetrafluorocyclobutyl group. Its structure confers unique physicochemical properties, such as enhanced thermal stability and polarity, which are influenced by the tetrafluorocyclobutyl ring’s steric and electronic characteristics.

Properties

IUPAC Name |

3-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O/c12-10(13)5-9(11(10,14)15)8-3-1-2-7(4-8)6-16/h1-4,6,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVHSCDTMZRWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde typically involves the introduction of the tetrafluorocyclobutyl group onto a benzaldehyde framework. One common method is the reaction of 2,2,3,3-tetrafluorocyclobutyl bromide with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorinated cyclobutyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid.

Reduction: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic aldehydes on biological systems, including their interactions with enzymes and receptors.

Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability due to the presence of fluorine atoms.

Industry: In the industrial sector, 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can be used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated cyclobutyl moiety. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorinated cyclobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.

Comparison with Similar Compounds

3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

- Substituent : A tetrafluoropropoxy (-O-C3H2F4) group replaces the tetrafluorocyclobutyl unit.

- Reactivity : The ether linkage in the propoxy chain reduces electrophilicity compared to the aldehyde group in the main compound. This limits its utility in condensation or nucleophilic addition reactions.

- Synthesis : Synthesized via palladium-catalyzed C-O cross-coupling (92% yield), highlighting efficient catalytic methodologies for fluorinated ethers .

1-Methyl-4-(2,2,3,3-Tetrafluorocyclobutyl)benzene

Trimethyl(2,2,3,3-Tetrafluorocyclobutyl)silane

- Substituent : A trimethylsilane (-Si(CH3)3) group introduces silicon-based functionality.

- Utility: Functions as a precursor in silicon chemistry, enabling fluorinated cyclobutyl modifications in organosilicon compounds for pharmaceuticals or polymers .

Table 1. Key Properties of this compound and Analogues

- Aldehyde Reactivity : The aldehyde group in the main compound enables participation in condensation (e.g., Schiff base formation) or oxidation reactions, distinguishing it from the methyl, ether, and silane derivatives.

- Fluorine Effects: All compounds exhibit enhanced stability and lipophilicity due to fluorine’s electronegativity.

- Synthesis Gaps : While 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde demonstrates high-yield synthesis , data for the main compound’s preparation remain unspecified in the provided evidence.

Biological Activity

3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that summarize its effects and mechanisms.

Chemical Structure and Properties

The compound this compound features a benzaldehyde moiety substituted with a tetrafluorocyclobutyl group. Its chemical formula can be represented as . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Table 2: Effects on Cancer Cell Viability

| Cell Line | Treatment Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 | 10 | 45 | 25 |

| MDA-MB-231 | 10 | 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.